4-Ethynyl-4'-trifluoromethylbiphenyl
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of 4-Ethynyl-4’-trifluoromethylbiphenyl consists of two phenyl rings connected by a central carbon-carbon bond. The ethynyl group is attached to one of the phenyl rings, while the trifluoromethyl group is positioned on the other ring. The arrangement of atoms and bond angles can be visualized using computational chemistry software or X-ray crystallography .
Chemical Reactions Analysis
4-Ethynyl-4’-trifluoromethylbiphenyl can participate in various chemical reactions, including substitution, addition, and coupling reactions. Its reactivity depends on the functional groups present and the reaction conditions. Researchers have explored its behavior in different contexts, such as Suzuki-Miyaura cross-coupling reactions or nucleophilic aromatic substitutions .
Scientific Research Applications
Liquid Crystal Synthesis and Properties
The synthesis and properties of fluoro-substituted analogues, including those related to 4-Ethynyl-4'-trifluoromethylbiphenyl, have been studied extensively to understand their mesomorphic properties. These studies reveal correlations between molecular structure and mesomorphic properties, highlighting the importance of trifluoro substitution in balancing dielectric anisotropy and clearing points for liquid crystal applications. This research indicates the potential for creating liquid crystalline mixtures with desirable properties for various applications (Kula et al., 2013).
Photocatalysis
Alkyne substituted mononuclear photocatalysts based on [RuCl(bpy)(tpy)]⁺ have been explored for their photochemical and redox properties. The addition of ethynyl phenyl moieties, akin to those in 4-Ethynyl-4'-trifluoromethylbiphenyl, does not negatively impact these complexes' ability to photocatalyse oxidation reactions, suggesting their potential use in environmentally friendly photocatalytic applications (Davidson et al., 2015).
Sensing Applications
PtII6 nanoscopic cages with an organometallic backbone, incorporating Pt-ethynyl functionality, show promise as selective sensors for picric acid, a common explosive component. The extended π-conjugation and presence of Pt-ethynyl groups confer electron-rich and luminescent properties, enabling fluorescence quenching in solution upon picric acid addition. This specificity and sensitivity make them suitable for applications in explosives detection (Samanta & Mukherjee, 2013).
Electroluminescence and Photoluminescence
The synthesis of 4'-phenyl-2,2':6′,2″-terpyridine derivatives, through reactions involving ethynyl bridges similar to those in 4-Ethynyl-4'-trifluoromethylbiphenyl, shows significant promise in electroluminescence applications. These compounds, when tested in diodes with a guest-host configuration, exhibited green or violet electroluminescence, highlighting their potential use in light-emitting diode (LED) technologies (Zych et al., 2017).
Molecular Crystals and Halogen Bonding
The study of 1,4-diethynylbenzene bridged pyridyl polyfluoroiodo- and polyfluorobromophenyls forming self-complementary dimers in the solid state provides insights into the structural dynamics and potential applications of molecular crystals in materials science. These compounds demonstrate the ability to form stable, self-complementary halogen bonded dimers, suggesting applications in the design of novel materials with specific electronic or structural properties (Kirchner et al., 2015).
properties
IUPAC Name |
1-ethynyl-4-[4-(trifluoromethyl)phenyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16,17)18/h1,3-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEASESBXXWTBRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynyl-4'-trifluoromethylbiphenyl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.